molecular formula C6H2F2INO2 B1354463 2,4-Difluoro-5-iodonitrobenzene CAS No. 148388-74-3

2,4-Difluoro-5-iodonitrobenzene

Cat. No. B1354463
M. Wt: 284.99 g/mol
InChI Key: FTPUDNRHVGHDGA-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodonitrobenzene is a chemical compound with the CAS Number: 148388-74-3 . It has a molecular weight of 284.99 . The IUPAC name for this compound is 1,5-difluoro-2-iodo-4-nitrobenzene .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-iodonitrobenzene is 1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-iodonitrobenzene is a liquid at ambient temperature . It has a flash point of 65-67/0.1mm . More detailed physical and chemical properties may be available from specialized chemical databases or safety data sheets.

Scientific Research Applications

Application 1: Determination of D-amino acids

  • Summary of the Application : The compound “2,4-Difluoro-5-iodonitrobenzene” is used as a bifunctional reagent in the determination of D-amino acids . This method is particularly useful for distinguishing between D and L isomers of amino acids.
  • Methods of Application or Experimental Procedures : The compound “1-fluoro-2,4-dinitrophenyl-5-L-alanine amide” is synthesized from “1,5-difluoro-2,4-dinitrobenzene” and L-Ala-NH2 . This compound contains a reactive fluorine atom which can be used for the reaction with a mixture of L and D-amino acids. The resulting diastereomers can be separated and estimated by High Performance Liquid Chromatography (HPLC) .
  • Results or Outcomes : With the five amino acids studied (Ala, Asp, Glu, Met, and Phe), L-diastereomers were eluted from the reverse-phase column before D-diastereomers . This behavior can be explained by a stronger intramolecular hydrogen bonding in the latter diastereomer . When artificial mixtures of the five amino acids containing known proportions of L and D-isomers were derivatized with the reagent and the reaction products analyzed by HPLC, it was possible to determine the relative content of each isomer in the nanomole range .

Application 2: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Summary of the Application : “2,4-Difluoro-5-iodonitrobenzene” can be used as a precursor in the synthesis of “2,4-dichloro-3,5-difluorobenzoic acid”, a valuable intermediate for the synthesis of medicines, including antibacterials .
  • Methods of Application or Experimental Procedures : The synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” involves a reaction sequence starting from “4-chloro-3,5-difluorobenzonitrile”. The sequence involves nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” from “4-chloro-3,5-difluorobenzonitrile” was achieved in good yield .

Application 3: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Summary of the Application : “2,4-Difluoro-5-iodonitrobenzene” can be used as a precursor in the synthesis of “2,4-dichloro-3,5-difluorobenzoic acid”, a valuable intermediate for the synthesis of medicines, including antibacterials .
  • Methods of Application or Experimental Procedures : The synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” involves a reaction sequence starting from “4-chloro-3,5-difluorobenzonitrile”. The sequence involves nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” from “4-chloro-3,5-difluorobenzonitrile” was achieved in good yield .

Safety And Hazards

The safety information available indicates that 2,4-Difluoro-5-iodonitrobenzene is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Fluorinated compounds like 2,4-Difluoro-5-iodonitrobenzene are of interest in the development of new pharmaceutical drugs and other applications . The unique properties of fluorine and its impact on the physical and chemical properties of compounds make it a valuable element in the design of new materials.

properties

IUPAC Name

1,5-difluoro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUDNRHVGHDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438321
Record name 2,4-Difluoro-5-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-iodonitrobenzene

CAS RN

148388-74-3
Record name 2,4-Difluoro-5-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RD Chambers, CJ Skinner, MJ Atherton… - Journal of the Chemical …, 1996 - pubs.rsc.org
New methodolgy for direct iodination of benzenoid compounds has been developed; the aromatic substrate is simply mixed with iodine and sulfuric acid, suspended in an inert medium, …
Number of citations: 7 pubs.rsc.org

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